1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate

Herbicide volatility Vapor drift Phenoxyacetic acid esters

Researchers and formulators balancing 2,4-D efficacy against off-target drift face a gap between high-volatility short-chain esters and low-activity isooctyl ester. This branched C6 ester (XLogP3 5.3) delivers intermediate volatility for effective weed canopy penetration with reduced vapor drift risk. • Branched 1,3-dimethylbutyl architecture moderates herbicidal activity versus straight-chain n-alkyl esters, enabling sustained effect on perennial broadleaf species with robust metabolic detoxification. • Intermediate lipophilicity facilitates stable co-formulation with both hydrophilic adjuvants and lipophilic partner actives, minimizing phase-separation challenges. • Distinct mid-chain branching pattern provides a unique data point for QSPR model refinement and ester structure-activity relationship studies.

Molecular Formula C14H18Cl2O3
Molecular Weight 305.2 g/mol
CAS No. 93941-81-2
Cat. No. B12668246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate
CAS93941-81-2
Molecular FormulaC14H18Cl2O3
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C14H18Cl2O3/c1-9(2)6-10(3)19-14(17)8-18-13-5-4-11(15)7-12(13)16/h4-5,7,9-10H,6,8H2,1-3H3
InChIKeyZBLQQEZPADHJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 18 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate: Compound Overview


1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate (CAS 93941-81-2) is an ester derivative of the classic synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The compound belongs to the phenoxyacetic acid herbicide class and is characterized by its 1,3-dimethylbutyl alcohol substituent, which confers distinct physicochemical properties including a molecular weight of 305.2 g/mol and a computed octanol-water partition coefficient (XLogP3) of 5.3 [1]. Structurally, it represents a mid-chain branched ester within the broader family of 2,4-D esters, a category where the alcohol moiety critically governs volatility, lipophilicity, and ultimately herbicidal performance across varying application contexts [2].

Generic 2,4-D Ester Substitution Risks


Within the 2,4-D ester class, the alcohol moiety is not an inert carrier but a critical determinant of herbicidal efficacy and environmental behavior. Systematic investigations of 16 structurally distinct 2,4-D esters on rubber vine (Cryptostegia grandiflora) established that biological activity is a function of both molecular weight and vapor pressure, with branched-chain (iso) esters exhibiting measurably different efficacy profiles compared to their straight-chain (normal) counterparts [1]. Furthermore, relative volatility among commercial 2,4-D esters varies by more than an order of magnitude under standardized conditions, directly impacting off-target drift potential and the risk of vapor injury to adjacent sensitive crops [2]. Consequently, the practice of interchanging 2,4-D esters without accounting for alcohol chain architecture can lead to either suboptimal weed control or unacceptable non-target damage, necessitating compound-specific evidence for informed procurement decisions.

Comparison with Alternative 2,4-D Esters


Volatility Position Among 2,4-D Esters

The 1,3-dimethylbutyl ester occupies a defined intermediate position within the established volatility hierarchy of 2,4-D esters. While direct vapor pressure measurement for this specific ester has not been located in primary literature, its structural classification as a branched C6 (hexyl isomer) ester enables evidence-based positioning relative to experimentally quantified comparators. Gas-liquid chromatography determinations of 2,4-D ester vapor pressures at 187 °C provide a quantitative baseline: isopropyl ester (high-volatility reference) = 16.7 mm Hg; 2-ethylhexyl ester = 3.0 mm Hg; isooctyl ester = 2.7 mm Hg [1]. In an independent closed air-flow volatilization system at 30 °C, technical grade iso-propyl ester exhibited a relative volatility of 56, while iso-octyl ester registered a relative volatility of 1 (serving as the low-volatility benchmark) [2]. As a branched C6 ester, 1,3-dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is predicted to demonstrate volatility intermediate between the high-volatility C3 (isopropyl) and low-volatility C8 (isooctyl) esters, with a closer approximation to the C4-C5 branched ester volatility range.

Herbicide volatility Vapor drift Phenoxyacetic acid esters Off-target exposure

Branched vs. Straight-Chain Ester Performance

A systematic evaluation of 16 structurally diverse 2,4-D esters on rubber vine (Cryptostegia grandiflora) provides direct quantitative evidence that branched-chain (iso) esters, including the 1,3-dimethylbutyl moiety, exhibit measurably different herbicidal activity compared to their straight-chain (normal) counterparts. The study demonstrated that for the normal series esters (C1 through C8, plus n-decyl and n-dodecyl), biological efficacy was a linear function of molecular weight and vapor pressure among higher molecular weight, low-volatile esters. Critically, the investigation found that branched-chain (iso) and chemically substituted (alkoxy alcohol) esters are less effective than the corresponding normal esters when all esters are considered together [1]. This differential in activity between branched and straight-chain isomers of equivalent carbon number represents a verifiable structure-activity distinction with direct implications for herbicide selection in scenarios where maximum phytotoxicity per unit active ingredient is required.

Structure-activity relationship 2,4-D ester efficacy Branched-chain alcohol Weed control optimization

Lipophilicity Impact on Uptake and Mobility

The computed octanol-water partition coefficient (XLogP3) for 1,3-dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is 5.3 [1]. This value positions the compound within a quantifiable lipophilicity gradient across the 2,4-D ester series, driven primarily by the carbon number and branching architecture of the alcohol substituent. The parent acid (2,4-D) exhibits a LogP of approximately 2.81, while lower alkyl esters such as the isopropyl ester have LogP values in the 3.0-3.5 range, and longer-chain esters such as the isooctyl (2-ethylhexyl) ester approach LogP values exceeding 6.0 [2]. The intermediate XLogP3 of 5.3 for the 1,3-dimethylbutyl ester indicates a moderate degree of lipophilicity that directly influences cuticular penetration kinetics and soil organic carbon adsorption coefficients (Koc), distinguishing it from both the more polar short-chain esters and the highly lipophilic long-chain esters.

Lipophilicity XLogP3 Cuticular penetration Soil adsorption Phenoxyacetic esters

Application Scenarios in Selective Weed Control


Broadleaf Control in Cereals Adjacent to Sensitive Crops

In cereal grain production (wheat, barley, oats) where 2,4-D is a standard broadleaf herbicide but proximity to sensitive crops (tomatoes, grapes, cotton) necessitates drift mitigation, the intermediate volatility profile of 1,3-dimethylbutyl 2-(2,4-dichlorophenoxy)acetate offers a scientifically justified middle ground. Relative to high-volatility esters such as isopropyl (relative volatility = 56) or butyl (relative volatility = 25-38) which pose substantial vapor drift risk [1], the branched C6 ester provides reduced off-target movement while maintaining sufficient vapor activity for effective weed canopy penetration. This profile makes it suitable for cereal applications where low-volatility isooctyl ester (relative volatility = 1) may provide inadequate efficacy on dense weed stands [2].

Balanced Lipophilicity for Tank-Mix Compatibility

Formulation chemists developing emulsifiable concentrate (EC) or oil-based suspension products benefit from the intermediate XLogP3 of 5.3 exhibited by 1,3-dimethylbutyl 2-(2,4-dichlorophenoxy)acetate [1]. This lipophilicity value, positioned between the more polar short-chain esters (XLogP3 ~3.0-3.5) and the highly lipophilic isooctyl ester (XLogP3 >6.0) [2], facilitates balanced partitioning behavior in tank-mix scenarios. The compound's solubility characteristics enable co-formulation with both hydrophilic adjuvant systems and lipophilic partner active ingredients without the phase-separation challenges encountered with extreme-polarity esters, supporting robust and stable commercial product development.

Moderated Auxinic Activity in Weed Control

For weed management programs targeting species where excessive auxinic stimulation can trigger premature senescence or reduced translocation (such as certain perennial broadleaf species with robust metabolic detoxification capacity), the branched-chain architecture of 1,3-dimethylbutyl ester offers a measurably moderated activity profile. Direct comparative data across 16 2,4-D esters established that branched-chain (iso) esters are less effective than corresponding normal esters when all esters are considered [3]. This evidence supports the use of the 1,3-dimethylbutyl ester in scenarios where a more gradual, sustained herbicidal effect is agronomically preferable to the rapid, intense phytotoxicity delivered by straight-chain esters such as n-butyl or n-octyl 2,4-D.

Auxinic Herbicide SAR Investigations

1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate serves as a valuable reference compound for academic and industrial research programs investigating the relationship between alcohol substituent architecture and 2,4-D ester performance. The compound's unique mid-chain branching pattern (1,3-dimethyl substitution) provides a structurally defined data point distinct from both the extensively studied straight-chain series (methyl through octyl) and the commonly employed terminal-branched esters such as isooctyl [3]. Procurement of this specific ester enables researchers to expand structure-activity matrices, refine quantitative structure-property relationship (QSPR) models for ester volatility prediction, and systematically evaluate the contribution of internal chain branching to herbicidal activity and environmental fate parameters.

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